4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid

Lipophilicity Drug Design ADME Prediction

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 183302-68-3) is a 4-alkyl-substituted 1,2,3-thiadiazole-5-carboxylic acid belonging to a privileged heterocyclic scaffold widely explored for plant activation, antimicrobial, and antiviral applications. The compound features a carboxylic acid at position 5 and an isopropyl group at position 4, yielding a molecular formula of C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 183302-68-3
Cat. No. B067964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid
CAS183302-68-3
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC(C)C1=C(SN=N1)C(=O)O
InChIInChI=1S/C6H8N2O2S/c1-3(2)4-5(6(9)10)11-8-7-4/h3H,1-2H3,(H,9,10)
InChIKeyPKBQERAJZXEWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid – Physicochemical and Structural Baseline for Procurement Decisions


4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 183302-68-3) is a 4-alkyl-substituted 1,2,3-thiadiazole-5-carboxylic acid belonging to a privileged heterocyclic scaffold widely explored for plant activation, antimicrobial, and antiviral applications [1]. The compound features a carboxylic acid at position 5 and an isopropyl group at position 4, yielding a molecular formula of C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol . It is primarily supplied as a research chemical and synthetic building block, with a reported purity specification of ≥95% (HPLC) from multiple vendors .

Why 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid Cannot Be Simply Replaced by Its 4-Methyl, 4-Ethyl, or 4-tert-Butyl Analogs


The 4-position substituent on the 1,2,3-thiadiazole-5-carboxylic acid scaffold critically governs lipophilicity (logP), ionization (logD), and steric bulk, which in turn dictate membrane permeability, solubility, receptor complementarity, and metabolic stability [1]. Even structurally conservative changes (e.g., methyl → ethyl → isopropyl) produce non-linear shifts in these parameters that can alter pharmacokinetic profiles, formulation behavior, and biological target engagement. Consequently, in-class compounds cannot be assumed interchangeable without direct experimental verification of the specific substitution pattern [2].

Quantitative Differential Evidence for 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid Against Closest Analogs


Lipophilicity (logP) Differentiation: Isopropyl vs. Methyl, Ethyl, and tert-Butyl Analogs

The calculated logP of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid is 1.48–1.50 , which is approximately 2.7-fold higher than that of the 4-methyl analog (logP = 0.54) [1] and 33-fold higher than the 4-ethyl analog (logP = 0.045) [2]. It is only 0.05 log units lower than the 4-tert-butyl analog (logP = 1.53) , yet the isopropyl group offers significantly less steric hindrance and a different metabolic profile due to the absence of quaternary carbon. The unsubstituted 1,2,3-thiadiazole-5-carboxylic acid has a logP of 0.24 .

Lipophilicity Drug Design ADME Prediction

Ionization State (logD) at Physiological pH: Impact on Solubility and Absorption

The logD (pH 7.4) of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid is reported as −4.32 . This indicates that the compound exists predominantly in the ionized carboxylate form at physiological pH. While comparable logD data for the 4-methyl and 4-ethyl analogs are not publicly available from the same source, the isopropyl group's higher intrinsic lipophilicity (logP) partially offsets the ionization-driven hydrophilicity compared to smaller alkyl substituents, potentially leading to a distinct in vivo distribution profile. The strongly negative logD also suggests the carboxylic acid moiety dominates the ionization behaviour, making this compound highly water-soluble in basic media, which impacts formulation strategies .

LogD Ionization Bioavailability

Melting Point as a Proxy for Crystallinity and Purification Behavior

The experimentally determined melting point of 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid is 141–143 °C [1]. This is approximately 28 °C lower than the 4-methyl analog (169–173 °C) and approximately 6 °C higher than the 4-ethyl analog (135–137 °C) [2]. The significant depression relative to the 4-methyl derivative suggests weaker crystal lattice packing, which may correlate with higher solubility in organic solvents and more favorable characteristics for solution-phase chemistry. The intermediate melting point also places the compound in a range amenable to standard recrystallization protocols without requiring specialised high-temperature equipment.

Melting Point Crystallinity Purification

Conformational Flexibility: Rotatable Bond Count and Topological Polar Surface Area

4-Isopropyl-1,2,3-thiadiazole-5-carboxylic acid possesses 2 rotatable bonds and a topological polar surface area (TPSA) of 91.3 Ų [1]. The 4-methyl analog also has 1–2 rotatable bonds (depending on the carboxylate orientation) and a comparable TPSA of 91.32 Ų [2]. The isopropyl group introduces a branched alkyl chain without increasing the TPSA beyond the range of the methyl analog, while providing greater hydrophobic surface area. This combination of maintained polarity and increased non-polar surface area can enhance binding to hydrophobic enzyme pockets without violating common drug-likeness filters (e.g., Veber's rules: rotatable bonds ≤ 10, TPSA ≤ 140 Ų).

Rotatable Bonds TPSA Drug-likeness

Class-Level Biological Activity Inference: Plant Activator and Antimicrobial Scaffold

The 1,2,3-thiadiazole-5-carboxylic acid scaffold is a validated pharmacophore for systemic acquired resistance (SAR) induction in plants [1]. The 4-methyl analog (SV-03) has been explicitly characterized as a plant activator that induces broad-spectrum disease resistance in tobacco independently of salicylic acid accumulation [1]. Multiple 4-substituted derivatives have also shown antimicrobial activity against Gram-positive bacteria, with MIC values in the 1.95–15.62 µg/mL range for the most potent analogs [2]. Although direct biological data for the 4-isopropyl derivative itself are not available in the primary peer-reviewed literature, the conserved scaffold and established SAR indicate that the 4-isopropyl substitution is a logical and distinct probe for exploring the alkyl chain size and branching tolerance of the target binding site.

Plant Activator Antimicrobial SAR

Application Scenarios Where 4-Isopropyl-1,2,3-thiadiazole-5-carboxylic Acid Offers Distinct Advantages


Medicinal Chemistry SAR Exploration of Branched Alkyl Substituents on the 1,2,3-Thiadiazole-5-carboxylic Acid Scaffold

The isopropyl derivative fills a critical gap in the alkyl series between linear ethyl/propyl and bulky tert-butyl substituents. Its logP of 1.48–1.50 provides the lipophilicity needed to probe hydrophobic enzyme pockets while its branched nature introduces unique steric constraints not achievable with linear chains [1]. Procurement of this compound enables systematic SAR studies where both chain branching and steric volume are variables. Its melting point (141–143 °C) facilitates standard laboratory handling and recrystallization [1].

Physicochemical Profiling and Pre-formulation Studies for Carboxylic Acid-Containing Drug Candidates

With a logD of −4.32 at pH 7.4, this compound serves as a model for poorly permeable, highly ionized carboxylic acid drug candidates . Its intermediate lipophilicity (logP 1.48) relative to the methyl analog (logP 0.54) makes it useful for studying the interplay between ionization state and passive membrane permeability in Caco-2 or PAMPA assays. Researchers can use this compound to calibrate in silico permeability models for the thiadiazole chemotype.

Agrochemical Lead Generation: Plant Activator and Antimicrobial Screening Libraries

Given that the 1,2,3-thiadiazole-5-carboxylic acid scaffold is a known plant activator pharmacophore [2], the 4-isopropyl derivative is a logical inclusion in screening libraries designed to identify novel SAR inducers or antifungal agents. The differentiated physicochemical properties (logP, steric profile) relative to the commercial standard 4-methyl analog may yield hits with altered spectrum, potency, or crop safety profiles. Its use as a building block for amide or ester prodrugs is also supported by the reactive carboxylic acid handle.

Synthetic Chemistry: Intermediate for Heterocyclic Compound Libraries

The carboxylic acid and the intact thiadiazole ring make this compound a versatile building block for medicinal chemistry. The isopropyl group provides a distinct subset of properties (higher logP, branched shape) compared to methyl or ethyl analogs. Researchers can use it to generate amide, ester, or hydrazide derivatives incorporating the isopropyl motif, which is common in bioactive molecules. Its commercial availability at >95% purity and with full QC documentation (NMR, HPLC, GC) supports rapid incorporation into parallel synthesis workflows.

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